molecular formula C10H19NO2S B1408507 Hexanethioic acid S-(2-acetylamino-ethyl)ester  2,2,3,3,4,4,5,5,6,6,6-d11 CAS No. 1325714-73-5

Hexanethioic acid S-(2-acetylamino-ethyl)ester 2,2,3,3,4,4,5,5,6,6,6-d11

Cat. No.: B1408507
CAS No.: 1325714-73-5
M. Wt: 228.4 g/mol
InChI Key: CLXANLRTZKFSIQ-SZBHNWKESA-N
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Description

Hexanethioic acid S-(2-acetylamino-ethyl)ester 2,2,3,3,4,4,5,5,6,6,6-d11 is a deuterated thioester derivative characterized by a hexanoyl backbone (C6) with 11 deuterium atoms at positions 2, 3, 4, 5, and 6 (denoted as d11). This compound is likely used as an isotopic internal standard in analytical chemistry due to its deuterium labeling, which enhances mass spectral differentiation and reduces interference in gas chromatography-mass spectrometry (GC-MS) analyses .

Properties

IUPAC Name

S-(2-acetamidoethyl) 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-3-4-5-6-10(13)14-8-7-11-9(2)12/h3-8H2,1-2H3,(H,11,12)/i1D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXANLRTZKFSIQ-SZBHNWKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)SCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)SCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuterium Labeling of Hexanethioic Acid

The starting point for the synthesis is the preparation or procurement of hexanethioic acid with deuterium atoms incorporated at the 2,2,3,3,4,4,5,5,6,6,6 positions. This is typically achieved by:

  • Using commercially available or custom-synthesized hexanoic acid derivatives that have been subjected to hydrogen-deuterium exchange reactions under catalytic conditions.
  • Employing deuterated reagents or solvents (e.g., D2O, CD3OD) in the synthesis of the hexanethioic acid backbone.
  • Applying catalytic hydrogenation or reduction steps with deuterium gas (D2) to replace hydrogen atoms selectively.

The deuterium incorporation is confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, ensuring the isotopic purity and correct labeling pattern.

Formation of the Thioester Bond

The thioester linkage between the hexanethioic acid and the 2-acetylaminoethyl group is formed through esterification reactions involving the thiol group of hexanethioic acid and the hydroxyl group of the 2-acetylaminoethyl moiety. Commonly used methods include:

  • Activation of the carboxylic acid group of hexanethioic acid (or its deuterated analog) by converting it into an acid chloride or anhydride intermediate.
  • Reaction with 2-acetylaminoethanol or its derivatives under controlled temperature and solvent conditions to form the ester bond.
  • Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or acid halides to facilitate esterification.

Solvents employed are typically aprotic and inert, such as dichloromethane, ethyl acetate, or ethers, to avoid isotopic exchange and side reactions.

Acetylation of the Amino Group

The amino group on the 2-aminoethyl portion is acetylated to form the 2-acetylaminoethyl ester. This step is usually carried out by:

  • Treating the aminoethyl ester intermediate with acetic anhydride or acetyl chloride under mild basic conditions.
  • Controlling the reaction temperature (often 0–25°C) to prevent over-acetylation or decomposition.
  • Purifying the product by crystallization or chromatography to remove unreacted reagents and by-products.

Purification and Characterization

The final compound is purified by:

  • Crystallization from suitable solvents such as diisopropyl ether, ethyl acetate, or cyclohexane.
  • Extraction and washing steps to remove impurities.
  • Drying over anhydrous sodium sulfate or similar drying agents.

Purity is assessed by high-performance liquid chromatography (HPLC), with target purity levels above 95% area by HPLC for research-grade material.

Detailed Synthetic Procedure (Based on Analogous Processes)

Step Reagents & Conditions Description Notes
1. Deuterium Incorporation Hexanoic acid + D2 gas or D2O, catalyst (e.g., Pd/C) Hydrogen-deuterium exchange to produce 2,2,3,3,4,4,5,5,6,6,6-d11 hexanoic acid Confirm isotopic purity by NMR
2. Activation of Acid Deuterated hexanoic acid + thionyl chloride or oxalyl chloride Conversion to acid chloride intermediate Anhydrous conditions, low temperature
3. Esterification Acid chloride + 2-acetylaminoethanol in dry solvent (e.g., dichloromethane) + base (e.g., triethylamine) Formation of thioester bond Controlled temperature (0–25°C)
4. Acetylation (if needed) Aminoethyl ester + acetic anhydride Acetylation of amino group Mild conditions to avoid side reactions
5. Purification Crystallization or chromatography Isolation of pure compound Use solvents that do not exchange deuterium

Research Findings and Optimization Notes

  • The use of mild bases such as triethylamine or sodium ethoxide is preferred to avoid isotopic scrambling or degradation of the labeled compound.
  • Solvent choice is critical to maintain deuterium labeling; protic solvents should be avoided during sensitive steps.
  • Reaction temperatures are optimized to balance reaction rate and isotopic integrity, typically kept below 30°C during esterification and acetylation.
  • Purification by crystallization from ethers or esters yields high purity and preserves isotopic labeling.
  • Analytical methods including HPLC, NMR (especially ^2H NMR), and mass spectrometry are essential for confirming the structure and isotopic enrichment.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions / Reagents Purpose/Outcome
Deuterium incorporation D2 gas, Pd/C catalyst, D2O solvent Achieve 11 deuterium atoms labeling
Acid activation Thionyl chloride or oxalyl chloride, anhydrous Convert acid to reactive acid chloride
Esterification solvent Dichloromethane, ethyl acetate, ethers Maintain isotopic integrity
Base during esterification Triethylamine, sodium ethoxide Neutralize HCl, promote ester formation
Acetylation reagent Acetic anhydride or acetyl chloride Acetylate amino group
Purification Crystallization from diisopropyl ether or ethyl acetate High purity, isotopic preservation
Analytical confirmation HPLC (>95% purity), NMR, MS Verify structure and isotopic labeling

This synthesis approach is derived from a combination of known esterification techniques, isotopic labeling methods, and purification strategies documented in patent literature and chemical databases, adapted specifically for the preparation of Hexanethioic acid S-(2-acetylamino-ethyl)ester 2,2,3,3,4,4,5,5,6,6,6-d11.

Biological Activity

Hexanethioic acid S-(2-acetylamino-ethyl)ester, with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

  • IUPAC Name: S-(2-acetamidoethyl) hexanethioate
  • Molecular Formula: C10H19NO2S
  • Molecular Weight: 217.33 g/mol

The synthesis typically involves the esterification of hexanethioic acid with 2-acetylamino-ethanol under acidic conditions. Common reagents include sulfuric acid or hydrochloric acid as catalysts.

Hexanethioic acid S-(2-acetylamino-ethyl)ester exerts its biological effects primarily through the hydrolysis of its ester group, releasing an active thiol group. This thiol can interact with various proteins and enzymes via covalent bonding with cysteine residues, potentially leading to inhibition or modification of enzymatic activity.

Enzyme Inhibition

Research indicates that compounds similar to hexanethioic acid S-(2-acetylamino-ethyl)ester may inhibit specific enzymes. For instance, studies involving esters have shown that structural modifications can significantly influence their enzyme inhibitory effects. The ester group can be hydrolyzed to yield reactive thiols that participate in enzyme inhibition .

Cytogenetic Studies

Cytogenetic studies have been conducted on related compounds to assess their biological activity concerning sister chromatid exchanges (SCEs) and proliferation rate indices (PRIs). These studies suggest that structural variations in esters can lead to varied biological responses. For example, certain esters demonstrated significant cytogenetic effects compared to others .

Comparative Analysis

A comparative analysis of hexanethioic acid S-(2-acetylamino-ethyl)ester with similar compounds reveals differences in biological activity based on structural characteristics:

Compound NameBiological ActivityKey Findings
Hexanethioic acid S-(2-acetylamino-ethyl)esterPotential enzyme inhibitorActive thiol formation leads to protein modification
Ethanethioic acid S-(2-acetamidoethyl) esterModerate enzyme inhibitionDifferent carbon chain length affects reactivity
N,S-DiacetylcysteamineBroad spectrum biological activityContains both acetyl and thiol groups

This table highlights the unique position of hexanethioic acid S-(2-acetylamino-ethyl)ester within a broader class of compounds, emphasizing its potential for targeted biological applications.

In Vitro Studies

In vitro studies focusing on the hydrolysis rates of fatty esters indicate that structural changes significantly impact metabolic clearance rates. These findings are crucial for understanding how hexanethioic acid S-(2-acetylamino-ethyl)ester might behave in biological systems and its potential therapeutic applications .

Scientific Research Applications

Organic Synthesis

Hexanethioic acid S-(2-acetylamino-ethyl)ester serves as a critical reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds in research settings.

Biological Studies

In biological research, this compound is utilized in enzyme inhibition studies and protein modification. Its thiol group can interact with cysteine residues in proteins, leading to covalent modifications that are essential for understanding protein function and regulation.

Pharmaceutical Development

The compound is also significant in pharmaceutical applications. It functions as an intermediate in the synthesis of various drugs, particularly those targeting specific biological pathways involving thiol interactions.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific enzyme involved in metabolic pathways, Hexanethioic acid S-(2-acetylamino-ethyl)ester was shown to effectively inhibit enzyme activity at micromolar concentrations. The mechanism involved covalent modification of critical cysteine residues within the enzyme's active site.

Case Study 2: Drug Development

A pharmaceutical company utilized Hexanethioic acid S-(2-acetylamino-ethyl)ester as an intermediate in synthesizing a novel anti-inflammatory drug. The compound's ability to modify protein interactions was pivotal in enhancing the drug's efficacy and reducing side effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (R') Molecular Weight (g/mol) Key Features
Hexanethioic acid S-(2-acetylamino-ethyl)ester 2,2,3,3,4,4,5,5,6,6,6-d11 C₁₀H₁₇D₁₁NO₂S 2-Acetylamino-ethyl ~263.4 (calculated) Deuterated; polar acetylated amine group; isotopic standard for GC-MS
Hexanethioic acid S-propyl ester C₉H₁₆OS Propyl 172.29 Volatile sulfur aroma contributor in Camembert cheese; fatty acyl thioester
Hexanethioic acid S-methyl ester C₇H₁₄OS Methyl 146.25 Simpler alkyl chain; reference for physicochemical studies (e.g., ΔfH°gas = -309.30 kJ/mol)
Hexanethioic acid S-2-propen-1-yl ester C₉H₁₆OS Allyl (2-propenyl) 172.29 Reactive allyl group; potential chemical intermediate

Physicochemical Properties

  • Deuterated Compound: The deuterium substitution at multiple positions increases molecular mass and may slightly alter boiling points and stability compared to non-deuterated analogs. Such isotopic labeling is critical for minimizing matrix effects in GC-MS .
  • Polarity: The 2-acetylamino-ethyl group introduces higher polarity compared to alkyl substituents (methyl, propyl), enhancing solubility in polar solvents and influencing chromatographic retention times.
  • Thermodynamic Data: For hexanethioic acid S-methyl ester, calculated properties include ΔfG° = -100.80 kJ/mol and logPoct/wat = 2.44, indicating moderate hydrophobicity . Similar trends are expected for the deuterated compound, with minor deviations due to isotopic effects.

Research Findings and Data

Isotopic Labeling and Analytical Utility

Deuterated thioesters, including the target compound, are essential in headspace GC-MS for quantifying volatile organic compounds. For example, deuterated n-hexyl alcohol and ethyl hexanoate-d11 were used as internal standards in mandarin juice analysis, ensuring precision by compensating for matrix effects .

Sulfur Volatiles in Food Chemistry

Hexanethioic acid S-propyl ester is identified in Camembert cheese, where sulfur-containing compounds arise from fatty acid degradation and microbial activity. Its concentration correlates with sensory attributes, highlighting the role of thioesters in flavor modulation .

Stability and Reactivity

Thioesters with allyl groups (e.g., S-2-propen-1-yl ester) exhibit higher reactivity due to the unsaturated bond, making them intermediates in organic synthesis. In contrast, the deuterated compound’s stability under analytical conditions (e.g., 250°C GC injector temperature) is critical for reliable performance .

Q & A

Basic: What are the recommended synthetic routes for preparing deuterated thioesters like Hexanethioic acid S-(2-acetylamino-ethyl)ester-d11?

Methodological Answer:
Deuterated thioesters are typically synthesized via nucleophilic substitution or esterification. For this compound:

Deuterium Incorporation: Start with perdeuterated hexanoic acid (C6D11COOH) to ensure isotopic purity. Use H2SO4/D2O catalysis for acid activation .

Thioester Formation: React the deuterated acid with 2-acetylamino-ethanethiol under Schlenk conditions to avoid moisture. A coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) enhances yield .

Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) followed by HPLC (C18 column, acetonitrile/water gradient) to isolate the product .
Validation: Confirm deuteration using mass spectrometry (e.g., ESI-MS) and quantify via <sup>2</sup>H NMR (δ ~2.3 ppm for methylene-D) .

Basic: Which analytical techniques are critical for characterizing this deuterated thioester?

Methodological Answer:

  • GC-MS: Analyze volatility and fragmentation patterns. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. The molecular ion (M<sup>+</sup>) at m/z 267 (C9H15D11O2NS) confirms isotopic labeling .
  • NMR: <sup>1</sup>H NMR identifies non-deuterated protons (e.g., acetylamino group at δ 2.05 ppm). <sup>13</sup>C NMR resolves carbonyl signals (thioester C=O at ~195 ppm) .
  • FT-IR: Confirm thioester C=S stretch (1100–1250 cm<sup>−1</sup>) and amide N-H bend (~1550 cm<sup>−1</sup>) .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage Conditions: Store at –20°C in amber vials under argon to prevent oxidation. Desiccate with silica gel to avoid hydrolysis .
  • Stability Tests: Monitor degradation via TLC (Rf ~0.5 in ethyl acetate) monthly. Discard if purity drops below 95% .

Advanced: How do deuterium isotopes affect reaction kinetics in metabolic tracing studies?

Methodological Answer:

  • Kinetic Isotope Effect (KIE): Deuteration slows reaction rates (KIE ≈ 2–7 for C-D vs. C-H cleavage). Use LC-MS/MS to compare turnover rates between deuterated and non-deuterated analogs .
  • Controls: Include non-deuterated controls to isolate isotopic effects. Adjust enzyme concentrations (e.g., acyltransferases) to account for rate differences .

Advanced: What experimental design considerations apply when using this compound in lipid metabolism studies?

Methodological Answer:

  • Tracer Dilution: Use <sup>13</sup>C-glucose co-labeling to distinguish endogenous vs. tracer-derived metabolites. Optimize cell culture media (e.g., DMEM + 10% dialyzed FBS) to reduce background .
  • Quenching: Rapidly lyse cells in liquid N2 to halt enzymatic activity. Extract lipids via Folch method (CHCl3:MeOH 2:1) and analyze by LC-HRMS .

Advanced: How to resolve discrepancies in NMR data caused by deuterium substitution?

Methodological Answer:

  • Signal Splitting: Deuterium’s spin (I=1) causes triplet splitting in adjacent <sup>1</sup>H signals (e.g., –CH2D groups). Simulate spectra with MNova software to assign peaks .
  • Relaxation Effects: Longer T1 relaxation times for deuterated carbons require adjusted NMR acquisition parameters (e.g., increased delay times) .

Advanced: What are the incompatibilities of this thioester in common reaction conditions?

Methodological Answer:

  • Avoid: Strong bases (e.g., NaOH) hydrolyze thioesters to thiols. Oxidizing agents (e.g., H2O2) convert –SH groups to sulfoxides .
  • Compatible Solvents: Use anhydrous DMSO or THF for reactions. Test stability by incubating at 37°C for 24h and analyzing via TLC .

Advanced: How to validate isotopic purity in batch-to-batch synthesis?

Methodological Answer:

  • Isotopic Ratio Analysis: Use high-resolution MS (HRMS) to measure D/H ratios. Target >99% deuterium at positions 2–6 .
  • Quantitative <sup>2</sup>H NMR: Integrate residual proton signals (e.g., –CH3 at δ 1.2 ppm) to assess deuteration efficiency .

Tables

Table 1: Key Analytical Data for Hexanethioic Acid S-(2-acetylamino-ethyl)ester-d11

PropertyValue/DescriptionMethod/Reference
Molecular Weight267.42 g/molESI-MS
Deuterium Content≥99% at positions 2–6HRMS
HPLC Retention Time8.2 min (C18, ACN:H2O 70:30)
Stability (25°C)<5% degradation in 30 daysTLC

Table 2: Reaction Compatibility

ConditionCompatibilityRationale
pH < 3StableProtonation prevents hydrolysis
pH > 8UnstableBase-catalyzed hydrolysis
Oxidizing AgentsIncompatibleSulfur oxidation

Notes

  • Critical Analysis: Contradictions in isotopic purity between MS and NMR data may arise from residual solvents or incomplete deuteration. Cross-validate with elemental analysis .
  • Ethical Use: This compound is for research only. Follow institutional biosafety protocols for disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanethioic acid S-(2-acetylamino-ethyl)ester 2,2,3,3,4,4,5,5,6,6,6-d11
Reactant of Route 2
Reactant of Route 2
Hexanethioic acid S-(2-acetylamino-ethyl)ester 2,2,3,3,4,4,5,5,6,6,6-d11

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